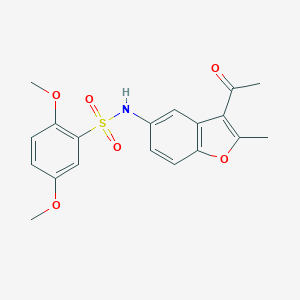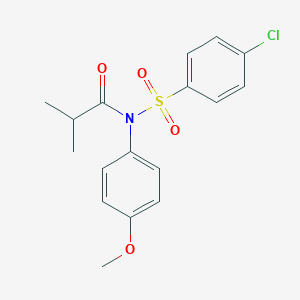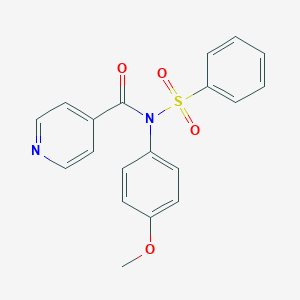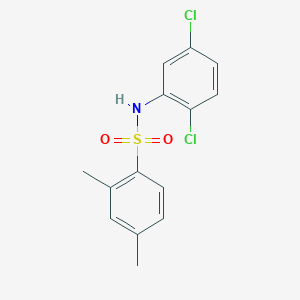![molecular formula C20H18F2N2O4S2 B280814 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B280814.png)
4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide, also known as FS-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation, inflammation, and autoimmune diseases. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancer cells and is involved in tumor growth and metastasis. This compound also inhibits the activity of the enzyme dipeptidyl peptidase IV, which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the activity of the protein tyrosine phosphatase 1B, which is involved in insulin signaling and has been implicated in the development of diabetes and obesity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the improvement of insulin sensitivity. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for controlling cancer growth. Additionally, this compound has been shown to reduce the activity of certain immune cells involved in autoimmune diseases, thereby reducing inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide in lab experiments is its high potency and specificity for its target enzymes and proteins. This allows for more precise and accurate measurements of its effects on cellular and molecular processes. However, one limitation of using this compound in lab experiments is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide, including the development of new synthetic methods for producing this compound and its analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanisms of action at the molecular and cellular levels. Additionally, the development of new drug delivery systems for this compound could improve its bioavailability and reduce its potential toxicity. Overall, continued research on this compound has the potential to lead to the development of new and effective therapies for cancer, inflammation, and autoimmune diseases.
Métodos De Síntesis
The synthesis of 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide involves several steps, including the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-aminobenzenesulfonamide and subsequent reaction with 4-fluoro-2-methylphenylamine. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications in treating cancer, inflammation, and autoimmune diseases. Several studies have reported the anticancer activity of this compound against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C20H18F2N2O4S2 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
4-fluoro-N-[4-[(4-fluoro-2-methylphenyl)sulfonylamino]phenyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H18F2N2O4S2/c1-13-11-15(21)3-9-19(13)29(25,26)23-17-5-7-18(8-6-17)24-30(27,28)20-10-4-16(22)12-14(20)2/h3-12,23-24H,1-2H3 |
Clave InChI |
FHOBWPZYHXMXCR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C |
SMILES canónico |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)


![N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)



![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280747.png)
![N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280748.png)
![4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280749.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280755.png)

